molecular formula C7H9NO2S B13023150 5-Propyl-1,3-thiazole-4-carboxylic acid

5-Propyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B13023150
M. Wt: 171.22 g/mol
InChI Key: ZEOSOLBWEZCENP-UHFFFAOYSA-N
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Description

5-Propyl-1,3-thiazole-4-carboxylic acid: is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure The thiazole ring, which is a five-membered ring, is a significant moiety in medicinal chemistry due to its presence in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the propyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a thioamide with an α-haloketone can lead to the formation of the thiazole ring. The propyl group can be introduced through alkylation reactions, and the carboxylic acid group can be introduced through oxidation or carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Propyl-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: 5-Propyl-1,3-thiazole-4-carboxylic acid is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception.

Medicine: The compound is investigated for its potential therapeutic applications. Thiazole derivatives are found in various drugs, and ongoing research aims to explore the medicinal properties of this compound.

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Propyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The propyl group can influence the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    4-Methylthiazole: Used in flavor and fragrance industries.

    Thiazole-4-carboxylic acid: A precursor in the synthesis of various thiazole derivatives.

Uniqueness: 5-Propyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the propyl group, which can influence its chemical and biological properties

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

5-propyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H9NO2S/c1-2-3-5-6(7(9)10)8-4-11-5/h4H,2-3H2,1H3,(H,9,10)

InChI Key

ZEOSOLBWEZCENP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=CS1)C(=O)O

Origin of Product

United States

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